molecular formula C15H25NO3S B2433696 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705548-53-3

2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2433696
CAS RN: 1705548-53-3
M. Wt: 299.43
InChI Key: OEOLUUSYIJWQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C15H25NO3S and its molecular weight is 299.43. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Reactions and Heterocyclic Compound Synthesis

Cyclization reactions play a crucial role in the synthesis of heterocyclic compounds, which are integral to drug development. For instance, Fan et al. (1998) explored cyclization reactions of a sulfonyl group-containing heterocyclic compound, which involved tandem Michael conjugate addition-cyclization processes (Fan et al., 1998). This research underlines the utility of cyclization reactions in creating complex molecular architectures, a principle that could be applicable to the synthesis and functional exploration of "2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone".

Advanced Building Blocks for Drug Discovery

Compounds with azabicyclo[3.2.1]octane moieties, similar to the core structure of the compound , serve as valuable intermediates in the synthesis of natural and non-natural tropane alkaloids. Rumbo et al. (1996) demonstrated the synthesis of highly functionalized azabicyclo[3.2.1]octane frameworks, which could be diversely converted into tropane alkaloids, highlighting their significance in medicinal chemistry (Rumbo et al., 1996).

Photochemical Synthesis in Drug Discovery

The synthesis of conformationally restricted analogues of bioactive molecules is a critical area of research in drug discovery. Druzhenko et al. (2018) reported the photochemical [2 + 2]-cyclization of acetophenone enamides to generate 2-azabicyclo[3.2.0]heptanes, which are advanced building blocks for drug discovery, showcasing the utility of photochemical methods in accessing complex bicyclic structures (Druzhenko et al., 2018).

Synthetic Strategies for Cyclopentannulation

The development of novel synthetic routes for constructing complex molecular frameworks is a fundamental aspect of chemical research. Hiyama et al. (1981) described a regio- and stereoselective cyclopentannulation process, which could inform synthetic strategies related to the cyclization and functionalization of compounds akin to "2-cyclopentyl-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone" (Hiyama et al., 1981).

properties

IUPAC Name

2-cyclopentyl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-6-7-13(10-14)16(12)15(17)8-11-4-2-3-5-11/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOLUUSYIJWQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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